Romazarit (also known as Ro 31-3948) is a small molecule, orally bioavailable compound investigated as a potential disease-modifying antirheumatic drug (DMARD) for conditions such as rheumatoid arthritis. It functions by modulating leukocyte activity and inflammatory processes, distinguishing it from broad-acting cytotoxic agents or prostaglandin synthesis inhibitors. Its value in a procurement context stems from its demonstrated efficacy in established preclinical models of arthritis and its favorable oral administration profile, making it a relevant tool for in vivo studies of immunomodulation and T-cell mediated inflammation.
While other Disease-Modifying Antirheumatic Drugs (DMARDs) like methotrexate are common procurement choices for arthritis models, they are not direct substitutes for Romazarit. Methotrexate acts broadly, in part by inhibiting lymphocyte proliferation via purine synthesis pathways, whereas Romazarit's effects are achieved without being a direct prostaglandin synthetase inhibitor or relying on pituitary/adrenal axis stimulation. This mechanistic distinction is critical for studies aiming to isolate specific immunomodulatory pathways from general cytostatic or cyclooxygenase-related effects. Substituting Romazarit with a mechanistically dissimilar compound like methotrexate would fundamentally alter the experimental question being investigated, making comparative data invalid.
Romazarit demonstrates rapid and extensive absorption after oral administration in human volunteers, a key feature for processability in preclinical in vivo studies. Pharmacokinetic analysis showed dose-proportional absorption with approximately 70% of the dose recovered in urine, primarily as metabolites. This high degree of oral absorption simplifies dosing regimens compared to compounds requiring parenteral administration, reducing animal handling stress and improving reproducibility.
| Evidence Dimension | Oral Drug Absorption (Urinary Recovery) |
| Target Compound Data | ~70% of dose recovered post-oral administration |
| Comparator Or Baseline | Compounds requiring parenteral/SC injection (e.g., many monoclonal antibodies) or those with very low oral bioavailability (e.g., alendronate at <1%) |
| Quantified Difference | Significantly higher oral uptake than many experimental and clinical compounds, enabling simplified oral gavage protocols. |
| Conditions | Single oral doses (40-1500 mg) administered to healthy human volunteers. |
For researchers conducting in vivo studies, confirmed oral bioavailability makes Romazarit a logistically simpler and more cost-effective choice than compounds requiring complex formulation or injection-based delivery.
In a 15-day developing adjuvant arthritis model in rats, orally administered Romazarit demonstrated dose-related improvements in all symptoms, with a minimum effective dose of 25 mg/kg. In a separate rat model of collagen-induced arthritis, Romazarit produced a dose-dependent reduction in both inflammatory and bone changes over a range of 20-250 mg/kg. This contrasts with many experimental compounds that show efficacy in only one model or require higher dose equivalents.
| Evidence Dimension | Minimum Effective Dose (Oral) in Rat Adjuvant Arthritis |
| Target Compound Data | 25 mg/kg |
| Comparator Or Baseline | Placebo/Vehicle Control (no effect) |
| Quantified Difference | Demonstrated efficacy at a specified oral dose where controls showed none. |
| Conditions | 15-day developing adjuvant arthritis model in rats. |
This provides a validated starting dose range for researchers planning efficacy studies in established, procurement-relevant animal models of arthritis, reducing the need for extensive preliminary dose-finding experiments.
Romazarit is a very weak inhibitor of prostaglandin synthetase (cyclooxygenase), with an IC50 of 6500 µM in a sheep seminal vesicle assay and >300 µM in a rat renal medulla preparation. This is orders of magnitude weaker than typical Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) used as comparators in arthritis research. This lack of potent COX inhibition confirms its distinct mechanism of action, which is a critical differentiator for researchers needing to avoid confounding anti-inflammatory effects mediated by prostaglandin blockade.
| Evidence Dimension | Prostaglandin Synthetase Inhibition (IC50) |
| Target Compound Data | 6500 µM (Sheep seminal vesicle); >300 µM (Rat renal medulla) |
| Comparator Or Baseline | Standard NSAIDs (typically have low µM or nM IC50 values) |
| Quantified Difference | Several orders of magnitude less potent as a COX inhibitor compared to standard NSAIDs. |
| Conditions | In vitro cell-free enzyme activity assays. |
Procuring Romazarit allows researchers to study immunomodulatory effects in inflammatory models without the direct, potent cyclooxygenase inhibition characteristic of common NSAIDs, enabling clearer mechanistic conclusions.
When directly compared to its structural analog clobuzarit (a peroxisome proliferator), Romazarit induced markedly fewer hepatic changes. Specifically, increases in catalase and the peroxisome proliferation-associated 80,000 mol. wt. protein were significantly less pronounced with Romazarit. This suggests a more favorable preclinical safety profile regarding liver effects, a common concern with this class of compounds.
| Evidence Dimension | Induction of Hepatic Changes (e.g., catalase, 80k mol. wt. protein) |
| Target Compound Data | Markedly less induction |
| Comparator Or Baseline | Clobuzarit (structural analog known for these effects) |
| Quantified Difference | Qualitatively described as 'markedly less' induction of hepatic markers. |
| Conditions | Preclinical animal models. |
For buyers prioritizing a cleaner safety profile for in vivo studies, Romazarit offers a documented advantage over a closely related structural analog, potentially reducing confounding toxicity and improving study outcomes.
Use as a benchmark compound in preclinical models of rheumatoid arthritis, such as collagen-induced or adjuvant-induced arthritis. Its proven oral bioavailability and established minimum effective dose (25 mg/kg in rats) provide a reliable standard against which to compare the efficacy and dosing convenience of new chemical entities.
Investigate mechanisms of inflammation resolution that are independent of cyclooxygenase inhibition. Because Romazarit is an extremely weak inhibitor of prostaglandin synthetase, it is a suitable tool to probe immunomodulatory pathways without the confounding effects of NSAIDs.
Employ as a reference compound in toxicology studies to assess the hepatic safety of related chemical structures. Its demonstrably lower induction of peroxisome proliferation markers compared to its analog clobuzarit makes it a valuable negative or lower-toxicity control in SAR analyses.
Utilize as a reference standard in pharmacokinetic studies due to its well-characterized oral absorption and metabolic profile. Its known high urinary recovery (~70%) and rapid absorption can serve as a useful comparator for evaluating the ADME properties of novel orally administered drug candidates.